molecular formula C10H12FN3O4 B1684301 Fluorocyclopentenylcytosine CAS No. 865838-26-2

Fluorocyclopentenylcytosine

Cat. No. B1684301
M. Wt: 257.22 g/mol
InChI Key: QSUSKMBNZQHHPA-UHFFFAOYSA-N
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Description

Fluorocyclopentenylcytosine is a novel cytidine analog . It’s currently under investigation in clinical trials, such as NCT03189914, which is studying its use in combination with Abraxane® in subjects with metastatic pancreatic cancer .

Scientific Research Applications

Activation by Uridine-Cytidine Kinase 2

  • Mechanism of Action : RX-3117 is activated by uridine-cytidine kinase 2 (UCK2). Studies have shown that the phosphorylation of RX-3117, a critical step in its activation, is primarily mediated by UCK2 rather than UCK1. This finding is significant for understanding the drug's mechanism and potential application in cancer treatment (Sarkisjan et al., 2016).

Antitumor Activity

  • Efficacy Against Various Tumors : RX-3117 has demonstrated promising antitumor activity in various human tumor xenografts, including those resistant to gemcitabine. It has shown efficacy in tumors such as non-small cell lung cancer, ovarian cancer, and others (Yang et al., 2014).
  • Radiosensitizing Effect : In certain cancer cell lines, RX-3117 has been observed to have a radiosensitizing effect, potentially enhancing the efficacy of radiation therapy (Sarkisjan et al., 2016).

Molecular Mechanisms

  • Incorporation into RNA and DNA : RX-3117 is incorporated into both RNA and DNA of cancer cells. This integration plays a significant role in its cytotoxic effects and can be a critical factor in its therapeutic potential (Peters et al., 2013).
  • Inhibition of DNA Methyltransferase : RX-3117 leads to downregulation of DNA methyltransferase 1 (DNMT1), which is a novel mechanism of action for this drug. This contributes to its antitumor effects by affecting gene expression in cancer cells (Peters et al., 2016).

Broad Spectrum and Potent Antitumor Activity

  • Comparative Efficacy : RX-3117 has shown more potent antitumor activity in various models compared to other cytidine analogs, indicating its potential as a more effective alternative in cancer treatment (Choi et al., 2012).

properties

IUPAC Name

4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLGKCJUPWYJON-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113297
Record name 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorocyclopentenylcytosine

CAS RN

865838-26-2
Record name 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865838-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roducitabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocyclopentenylcytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RODUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole (1.42 g, 2.74 mmol) and 3-butyn-1-ol (0.289 g,4.1 mmol) in diisopropylamine (10 mL) was added bis(acetato)-bis(triphenylphosphine) palladium (0.102 g, 0.14 mmol), followed by the addition of copper(I) iodide (0.052 g, 0.274 mmol). The mixture was stirred at 75° C. for 4 h. The reaction mixture was then cooled to room temperature and quenched with water (100 mL). The mixture was extracted with ethyl acetate (2×50 mL). The combined ethyl acetate extract was washed with water (2×30 mL), brine (30 mL), and dried with Na2SO4. After removal of solvents, the crude product was obtained as a brown solid.
Name
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.289 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(acetato)-bis(triphenylphosphine) palladium
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.052 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
68
Citations
B Balboni, B El Hassouni, RJ Honeywell… - Expert opinion on …, 2019 - Taylor & Francis
Introduction: RX-3117 is an oral, small molecule cytidine analog anticancer agent with an improved pharmacological profile relative to gemcitabine and other nucleoside analogs. The …
Number of citations: 19 www.tandfonline.com
GJ Peters, K Smid, L Vecchi, I Kathmann… - Investigational new …, 2013 - Springer
A novel cytidine analog fluorocyclopentenylcytosine (RX-3117; TV-1360) was characterized for its cytotoxicity in a 59-cell line panel and further characterized for cytotoxicity, metabolism …
Number of citations: 36 link.springer.com
GJ Peters, K Smid, L Vecchi, I Kathmann, N Loosekoot… - Cancer Research, 2012 - AACR
Cytidine analogs play an important role in the treatment of various types of cancer, both solid tumors and leukemia. A novel cytidine analog fluorocyclopentenylcytosine (RX-3117) was …
Number of citations: 2 aacrjournals.org
D Sarkisjan, JR Julsing, K Smid, D de Klerk… - PLoS …, 2016 - journals.plos.org
Fluorocyclopentenylcytosine (RX-3117) is an orally available cytidine analog, currently in Phase I clinical trial. RX-3117 has promising antitumor activity in various human tumor …
Number of citations: 23 journals.plos.org
GJ Peters, D Sarkisjan, BE Hassouni, RJ Honeywell… - Cancer Research, 2019 - AACR
RX-3117 is a novel cytidine analog showing encouraging results in ongoing Phase 2a studies with gemcitabine-resistant pancreatic ductal adenocarcinoma and advanced urothelial …
Number of citations: 1 aacrjournals.org
GJ Peters, D Sarkisjan, JJ Julsing, A Hassan, K Smid… - Cancer Research, 2016 - AACR
RX-3117 (Fluorocyclopentenylcytosine; FCPEC) is an orally bioavailable novel cytidine analog which is currently being evaluated in a Phase I clinical study. Downregulation of DNA …
Number of citations: 2 aacrjournals.org
GJ Peters, JR Julsing, K Smid, D De Klerk, D Sarkisjan… - Cancer Research, 2015 - AACR
Fluorocyclopentenylcytosine (RX-3117) is an orally bioavailable novel cytidine analog, currently being tested in a Phase I clinical trial. RX-3117 shows promising antitumor activity in …
Number of citations: 2 aacrjournals.org
D Sarkisjan, JR Julsing, B El Hassouni… - International Journal of …, 2020 - mdpi.com
(1) Background: RX-3117 (fluorocyclopentenyl-cytosine) is a cytidine analog that inhibits DNA methyltransferase 1 (DNMT1). We investigated the mechanism and potential of RX-3117 …
Number of citations: 6 www.mdpi.com
고영미 - 2004 - dspace.ewha.ac.kr
… Fluorocyclopentenyluracil and Fluorocyclopentenylcytosine. The … Fluorocyclopentenylcytosine exhibited potent cell growth … 5 과 …
Number of citations: 0 dspace.ewha.ac.kr
J Yoon, DB Jarhad, G Kim, A Nayak, LX Zhao… - European Journal of …, 2018 - Elsevier
Based on the potent anticancer activity of 6′-fluorocyclopentenyl-cytosine 2b in phase IIa clinical trials for the treatment of gemcitabine-resistant pancreatic cancer, we carried out a …
Number of citations: 34 www.sciencedirect.com

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